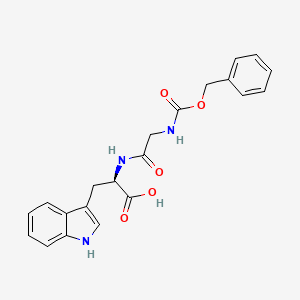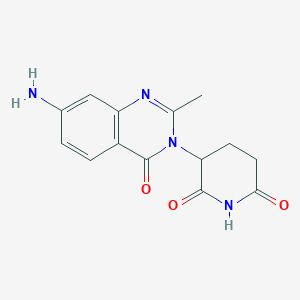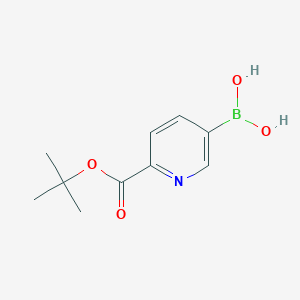![molecular formula C9H13IO B13474999 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane](/img/structure/B13474999.png)
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({3-Iodobicyclo[111]pentan-1-yl}methyl)oxetane is a chemical compound with the molecular formula C8H11IO It is characterized by the presence of an oxetane ring and a bicyclo[111]pentane structure, which is further substituted with an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a series of cyclization reactions starting from simple precursors such as cyclopropane derivatives.
Introduction of the Iodine Atom: The iodine atom is introduced via halogenation reactions, often using reagents like iodine or iodine monochloride.
Formation of the Oxetane Ring: The oxetane ring is formed through cyclization reactions involving epoxides or other suitable precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, including high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with proteins, nucleic acids, or other biomolecules. The bicyclo[1.1.1]pentane core provides rigidity and stability, while the oxetane ring can participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxirane: Similar structure but with an oxirane ring instead of an oxetane ring.
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring.
3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclobutane: Similar structure but with a cyclobutane ring.
Uniqueness
The uniqueness of 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane lies in its combination of the bicyclo[1.1.1]pentane core and the oxetane ring. This combination provides a unique set of chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H13IO |
|---|---|
Poids moléculaire |
264.10 g/mol |
Nom IUPAC |
3-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]oxetane |
InChI |
InChI=1S/C9H13IO/c10-9-4-8(5-9,6-9)1-7-2-11-3-7/h7H,1-6H2 |
Clé InChI |
KNGRUMDGEQTCRN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)CC23CC(C2)(C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13474929.png)
![N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B13474936.png)
![[4-(Carbamoylmethyl)phenyl]boronic acid](/img/structure/B13474940.png)

![2-Amino-2-{bicyclo[2.1.1]hexan-1-yl}aceticacidhydrochloride](/img/structure/B13474948.png)
![methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13474957.png)


![2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13474982.png)
![1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13474997.png)
![Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13475003.png)
![Ethyl 1-methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13475008.png)
![Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide](/img/structure/B13475009.png)
